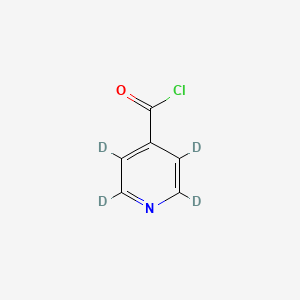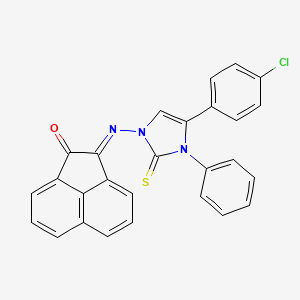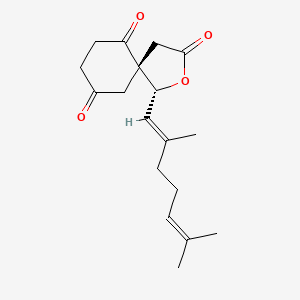
Artesunate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artesunate-13C4 is a compound that is isotopically labeled with carbon-13. It is a derivative of artesunate, which is a semisynthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. Artesunate is widely known for its use in the treatment of malaria. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
The synthesis of Artesunate-13C4 involves the conversion of artemisinin into artesunate, followed by the incorporation of carbon-13. The process typically includes:
Reduction: Artemisinin is reduced using sodium borohydride (NaBH4) to form dihydroartemisinin.
Esterification: Dihydroartemisinin is then esterified with succinic anhydride under basic conditions to form artesunate.
Isotopic Labeling: The incorporation of carbon-13 is achieved through specific synthetic routes that introduce the isotope into the molecular structure.
Análisis De Reacciones Químicas
Artesunate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced to dihydroartemisinin.
Substitution: Various substitution reactions can occur, particularly involving the ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Artesunate-13C4 has a wide range of scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of artesunate in the body.
Drug Metabolism: The isotopic labeling allows for precise tracking of the compound’s metabolic pathways.
Cancer Research: Artesunate has shown potential in treating various cancers, and the labeled compound helps in understanding its mechanism of action.
Antiviral Research: It has been studied for its effects against viruses, including its potential use in treating COVID-19.
Anti-inflammatory and Antioxidant Research: The compound is also used to study its effects on inflammation and oxidative stress.
Mecanismo De Acción
Artesunate-13C4 exerts its effects primarily through its active metabolite, dihydroartemisinin. The mechanism involves:
Generation of Free Radicals: The endoperoxide bridge in dihydroartemisinin reacts with heme, generating free radicals.
Inhibition of Protein and Nucleic Acid Synthesis: These free radicals inhibit the synthesis of proteins and nucleic acids in Plasmodium parasites, leading to their death.
Induction of Apoptosis: In cancer cells, artesunate induces apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function.
Comparación Con Compuestos Similares
Artesunate-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Artemisinin: The parent compound, used primarily for its antimalarial properties.
Dihydroartemisinin: A reduction product of artemisinin, also used in malaria treatment.
Artemether and Arteether: Other derivatives of artemisinin with similar antimalarial properties but different pharmacokinetic profiles.
This compound stands out due to its enhanced ability to be tracked in biological systems, providing valuable insights into its pharmacokinetics and metabolism.
Propiedades
Fórmula molecular |
C19H28O8 |
|---|---|
Peso molecular |
388.39 g/mol |
Nombre IUPAC |
4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1 |
Clave InChI |
FIHJKUPKCHIPAT-GXBIHASHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O[13C](=O)[13CH2][13CH2][13C](=O)O)C |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)




![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
